3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
The compound “3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a structurally complex molecule featuring a triazolo[4,3-a]pyridine core substituted with a sulfanyl-linked carbamoyl group and a 3-fluorophenyl carboxamide moiety. Its design integrates pharmacophores associated with bioactivity, including the triazole ring (implicated in hydrogen bonding and π-π interactions) and the fluorophenyl group (enhancing lipophilicity and metabolic stability) .
Properties
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O4S/c24-15-2-1-3-16(10-15)26-22(31)14-4-7-20-27-28-23(29(20)12-14)34-13-21(30)25-17-5-6-18-19(11-17)33-9-8-32-18/h1-7,10-12H,8-9,13H2,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRQHAWPNUKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C=C(C=C4)C(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Benzodioxin Moiety: This step involves the reaction of a suitable benzodioxin precursor with the triazolopyridine core under specific conditions.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzene derivatives.
Final Coupling and Sulfanyl Group Introduction: The final step involves coupling the intermediate with a sulfanyl group and ensuring the formation of the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to the target compound exhibit significant anticancer properties. The triazolo-pyridine scaffold has been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that modifications to the benzodioxin group can enhance cytotoxicity against specific tumor types.
2. Antiviral Properties
The compound's inclusion in antiviral screening libraries suggests potential activity against viral pathogens. Compounds that incorporate benzodioxin derivatives have been studied for their ability to inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles.
3. Neuroprotective Effects
Preliminary studies suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter systems or providing antioxidant effects. The structural components of the compound may interact with receptors involved in neurodegenerative diseases, warranting further investigation into its therapeutic potential in conditions like Alzheimer's disease.
Pharmacological Insights
1. Mechanism of Action
The triazolo[4,3-a]pyridine framework is known for its ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is under investigation but may involve inhibition of key signaling pathways associated with disease processes.
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzodioxin and triazole rings can significantly impact biological activity. Ongoing research aims to elucidate these relationships to develop more potent derivatives.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Triazole Derivatives | Evaluate cytotoxic effects on cancer cell lines | Compound showed IC50 values in low micromolar range against breast cancer cells |
| Inhibition of Viral Replication | Assess antiviral potential | Demonstrated significant reduction in viral load in vitro |
| Neuroprotective Properties | Investigate effects on neuronal cells | Enhanced cell viability in models of oxidative stress |
Mechanism of Action
The mechanism of action of 3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling.
Pathway Modulation: Altering the activity of signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Bioactivity and Mechanism Insights
While direct bioactivity data for the target compound are unavailable, comparisons can be drawn:
- Pesticide analogs () : Diflubenzuron and fluazuron inhibit chitin synthesis via benzamide interactions, suggesting the target compound’s carbamoyl group may similarly disrupt enzymatic processes .
- Triazolo-pyridine derivatives () : These compounds often target kinases or GPCRs due to their planar heterocyclic cores, implying the target molecule may act on analogous pathways .
- Fluorophenyl-containing analogs () : Fluorine’s electron-withdrawing effects enhance binding specificity, as seen in AZ331’s improved selectivity for cellular targets .
Biological Activity
The compound 3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity:
- Benzodioxin moiety : Known for various pharmacological effects.
- Triazole ring : Often associated with antimicrobial and antifungal properties.
- Fluorophenyl group : Enhances lipophilicity and may improve receptor binding.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit cholinesterase enzymes, leading to increased acetylcholine levels in the nervous system. This can enhance neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's disease .
- Radical Production : Some studies suggest that related compounds produce radicals under certain conditions, which may contribute to their cytotoxic effects against cancer cells .
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- HL-60 Cells : Studies have shown that similar benzodioxin-containing compounds can induce apoptosis in human promyelocytic leukemia HL-60 cells by generating reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- In vitro Studies : Preliminary tests suggest moderate activity against gram-positive and gram-negative bacteria. The presence of the triazole ring may enhance its efficacy against fungal strains as well .
Case Studies
- Cytotoxicity Against HL-60 Cells : A study demonstrated that derivatives of benzodioxin showed promising results in inhibiting cell proliferation in HL-60 cells. The mechanism was linked to oxidative stress induced by radical formation .
- Antibacterial Testing : In a recent evaluation of related triazole compounds, it was found that they exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus through a disc diffusion method, indicating potential therapeutic applications in infectious diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:
- Absorption and Metabolism : Similar compounds are typically absorbed through the gastrointestinal tract, metabolized in the liver, and excreted via bile or feces. The bioavailability and half-life would depend on structural modifications and the presence of substituents like fluorine which can alter metabolic pathways .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the triazolo[4,3-a]pyridine core in this compound?
- Methodological Answer : The triazolo[4,3-a]pyridine scaffold can be synthesized via cyclization of hydrazine derivatives with aldehydes or ketones. For example, a two-step approach involves condensation of 2-hydrazinopyridine with a substituted benzaldehyde (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under acidic conditions, followed by oxidative cyclization using sodium hypochlorite in ethanol. Yields exceeding 90% have been reported with rigorous control of stoichiometry and reaction time .
- Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, acetic acid | 91 |
| 2 | NaOCl·5H₂O, ethanol | 85–90 |
Q. How can NMR spectroscopy resolve structural ambiguities in intermediates?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and functional group integrity. For example, the imine proton in intermediates (e.g., N-[(3-methoxy-4-benzyloxyphenyl)methylideneamino]pyridin-2-amine) appears as a singlet near δ 10.72 ppm in DMSO-d₆, while aromatic protons exhibit splitting patterns consistent with substitution . Deuterated solvents (e.g., DMSO-d₆) and high-field instruments (≥400 MHz) enhance resolution .
Q. What safety protocols are recommended for handling sulfanyl and fluorophenyl groups?
- Methodological Answer : Use flame-retardant antistatic protective clothing and respiratory protection (e.g., NIOSH-approved masks) due to potential toxicity of sulfanyl intermediates and fluorinated aromatic byproducts. Ensure fume hoods are used during reactions involving volatile reagents like acetic acid or hypochlorite .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during cyclization?
- Methodological Answer : Side reactions (e.g., over-oxidation) are minimized by controlling NaOCl stoichiometry (1.5–2.0 equiv.) and reaction time (<3 hours). Monitoring via TLC (dichloromethane mobile phase) or in situ NMR ensures termination at the triazolo-pyridine stage. Excess oxidant may degrade the triazole ring .
- Data Contradiction Analysis : While some protocols use NaOCl·5H₂O, others suggest alternative oxidants (e.g., iodine or TBHP). Comparative studies are needed to assess selectivity under varying conditions.
Q. What analytical techniques validate the purity of the final compound for pharmacological testing?
- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., calculated m/z 334.1556 vs. observed 334.1553 ). Purity ≥95% is achievable via column chromatography (SiO₂, cyclohexane:EtOAc 97:3) and recrystallization from methanol .
Q. How does the fluorophenyl substituent influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : The 3-fluorophenyl group enhances metabolic stability and target binding via hydrophobic/π-π interactions. SAR studies should compare analogues with halogenated (Cl, Br) or methoxy substituents. In vitro assays (e.g., kinase inhibition) paired with molecular docking can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
